molecular formula C22H20F2N2O4S B2918849 N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide CAS No. 451506-71-1

N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide

Cat. No.: B2918849
CAS No.: 451506-71-1
M. Wt: 446.47
InChI Key: OWWQIPJGJSIHHY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes ethoxyphenyl, fluoro, and sulfamoyl groups attached to a benzamide core. Its molecular formula is C21H19FN2O4S, and it has a molecular weight of 414.45 g/mol .

Scientific Research Applications

N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxyaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with 4-fluorobenzylsulfonamide under controlled conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluoro and sulfamoyl groups play a crucial role in its binding affinity and specificity . The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide is unique due to its combination of ethoxy, fluoro, and sulfamoyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O4S/c1-2-30-18-9-7-17(8-10-18)26-22(27)20-13-19(11-12-21(20)24)31(28,29)25-14-15-3-5-16(23)6-4-15/h3-13,25H,2,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWQIPJGJSIHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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